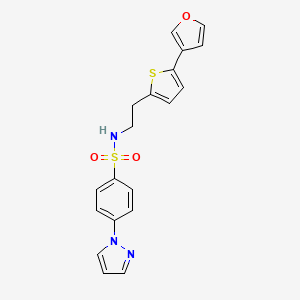

![molecular formula C13H11N3OS B3017040 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1018128-75-0](/img/structure/B3017040.png)

4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline" is a derivative of aniline, which is a part of a broader class of compounds that have been extensively studied for their various chemical and biological properties. Aniline derivatives are known for their potential applications in pharmaceuticals, dyes, and materials science. The specific structure of this compound suggests that it may have interesting electronic and photophysical properties due to the presence of the oxadiazole ring and the methylthiophenyl group.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, a method for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives using intramolecular decarboxylative coupling reactions has been developed, employing isatins as amino-attached C1 sources and providing moderate to good yields . Another study describes the synthesis of anilines bearing the 1,2,4-oxadiazole motif through a one-pot reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been a subject of interest. Single crystal X-ray diffraction methods have been used to confirm the structure of similar compounds, revealing that their aromatic rings are approximately co-planar . This planarity is often associated with conjugated systems that can have interesting optical and electronic properties. Additionally, intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been observed, which could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the literature on similar compounds can offer insights. Oxadiazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial . The presence of the oxadiazole ring in these compounds is crucial for their biological activity, suggesting that the compound may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be inferred from related studies. For example, density functional theory (DFT) has been used to study the electronic structure, spectral features, and solvent effects of similar compounds . These studies provide valuable information on the vibrational modes, electronic transitions, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions. The electrochemical synthesis of polymers based on aniline derivatives has also been explored, indicating the potential for the compound to be used in electronic applications .

Scientific Research Applications

Antitumor Activity

Compounds containing 1,2,4-oxadiazole rings, such as 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, have shown potential in antitumor activity. Maftei et al. (2013) synthesized natural product analogs using this compound and found significant antitumor activity against a panel of 11 cell lines in vitro, with compound 7 exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Synthesis and Characterization

The synthesis and characterization of novel compounds based on this compound have been explored in various studies. Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017). Additionally, Li et al. (2017) synthesized novel donor–acceptor systems employing different thiophene derivatives, including this compound, for applications in electrochromic materials (Li et al., 2017).

Electrochemical Applications

The compound has been used in electrochemical applications. Shahhosseini et al. (2016) synthesized a novel monomer incorporating this compound for use as a counter electrode in dye-sensitized solar cells, demonstrating its utility in photovoltaic applications (Shahhosseini et al., 2016).

Fluorescence Studies

In fluorescence studies, Naik et al. (2018) conducted fluorescence quenching experiments using novel thiophene substituted 1,3,4-oxadiazole derivatives and aniline. Their findings suggest potential applications of these fluorophores as aniline sensors (Naik et al., 2018).

Antibacterial and Antifungal Activities

Kavitha et al. (2016) synthesized a series of N-substituted aniline derivatives containing the 1,3,4-oxadiazole ring and tested them for antibacterial and antifungal activities, demonstrating moderate to good antimicrobial activities (Kavitha et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other 1,2,4-oxadiazole derivatives . Further studies could also explore its potential uses in other fields, such as the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Mechanism of Action

Target of Action

The 1,2,4-oxadiazole ring, a key component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

Compounds with a 1,2,4-oxadiazole ring are known to interact with their targets through various mechanisms depending on the specific derivative and target .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been found to impact a range of biochemical pathways, including those involved in cancer, age-related diseases, and microbial infections .

Result of Action

1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name |

4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-8-2-7-11(18-8)12-15-13(17-16-12)9-3-5-10(14)6-4-9/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVFFDHVDGENPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NOC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)

![[1-(4-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3016959.png)

![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)